molecular formula C13H16F3NO5 B4043923 N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid

Cat. No.: B4043923
M. Wt: 323.26 g/mol
InChI Key: XHJRVUZITWTZSA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid is a useful research compound. Its molecular formula is C13H16F3NO5 and its molecular weight is 323.26 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate is 323.09805710 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Key Intermediates

A novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, highlighting its significance in the synthesis of pharmaceutical agents used for treating benign prostatic hyperplasia. This method emphasizes the compound's role in facilitating the production of medically relevant molecules (Xiaoxia Luo et al., 2008).

Chemical Modification and Functionalization

Research on the trifluoromethylation of phenol derivatives, including those similar to N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate, has shown the potential for chemical modification and functionalization. This process is critical for developing compounds with specific properties, such as increased pharmacological activity or altered physical characteristics (H. Egami et al., 2015).

Pharmacological Effects

Neurochemical Pharmacology

Studies on psychoactive substituted N-benzylphenethylamines, structurally related to N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate, have explored their agonist activities at 5-HT2A receptors. These findings contribute to understanding the neurochemical pathways affected by such compounds, which could inform research into new therapeutic agents for neurological disorders (A. Eshleman et al., 2018).

Metabolism and Cytochrome P450 Enzymes

Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of structurally similar compounds has provided insights into their biotransformation and potential drug-drug interactions. This research is crucial for predicting the metabolic pathways of new drugs and assessing their safety profiles (L. M. Nielsen et al., 2017).

Properties

IUPAC Name

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.C2H2O4/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14;3-1(4)2(5)6/h3-5,8H,6-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJRVUZITWTZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.